molecular formula C11H13BrFN B11730527 1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine

1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine

Katalognummer: B11730527
Molekulargewicht: 258.13 g/mol
InChI-Schlüssel: IMCKRGDIKKHCAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Used in Suzuki–Miyaura coupling.

    Nucleophiles: Used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine has several scientific research applications, including:

Wirkmechanismus

The specific mechanism of action for 1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways relevant to its chemical structure. Further research is needed to elucidate the precise mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Bromo-2-chlorophenyl)cyclobutanemethanamine
  • 1-(4-Bromo-2-methylphenyl)cyclobutanemethanamine
  • 1-(4-Bromo-2-iodophenyl)cyclobutanemethanamine

Uniqueness

1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of halogens can impart distinct chemical properties, such as reactivity and stability, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H13BrFN

Molekulargewicht

258.13 g/mol

IUPAC-Name

[1-(4-bromo-2-fluorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13BrFN/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2

InChI-Schlüssel

IMCKRGDIKKHCAX-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CN)C2=C(C=C(C=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.